molecular formula C6H6BrNO2S B12837124 Methyl 2-(bromomethyl)thiazole-5-carboxylate

Methyl 2-(bromomethyl)thiazole-5-carboxylate

Cat. No.: B12837124
M. Wt: 236.09 g/mol
InChI Key: PLHDLUZPTOJFCI-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)thiazole-5-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a bromomethyl group attached to the second carbon of the thiazole ring and a methyl ester group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)thiazole-5-carboxylate typically involves the bromination of a precursor thiazole compound. One common method starts with the thiazole-5-carboxylate, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

methyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3

InChI Key

PLHDLUZPTOJFCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)CBr

Origin of Product

United States

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